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molecular formula C11H10ClN3O3 B8738756 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid

1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8738756
M. Wt: 267.67 g/mol
InChI Key: CWTFFDYHIPDZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04789680

Procedure details

3.3 g (11.2 mmol) of 1-(o-chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid ethyl ester are dissolved in 50 ml of warm ethanol and, after the addition of 15 ml of 1N sodium hydroxide solution, heated for 1 hour under reflux. The precipitated sodium salt is dissolved by the addition of 250 ml of water and then acidified with 15 ml of 2N hydrochloric acid. The precipitated product is filtered off with suction and washed with water. In this manner there is obtained 1-(o-chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid having a melting point of 130°-135° (with decarboxylation).
Name
1-(o-chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[N:8][N:9]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[Cl:20])[C:10]=1[O:11][CH3:12])=[O:5])C.[OH-].[Na+].[Na].Cl>C(O)C.O>[Cl:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:13][N:9]1[C:10]([O:11][CH3:12])=[C:6]([C:4]([OH:5])=[O:3])[N:7]=[N:8]1 |f:1.2,^1:22|

Inputs

Step One
Name
1-(o-chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=NN(C1OC)CC1=C(C=CC=C1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2N=NC(=C2OC)C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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